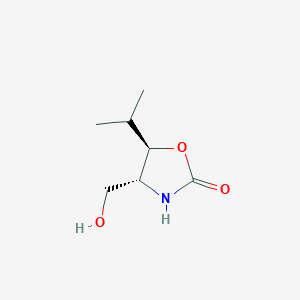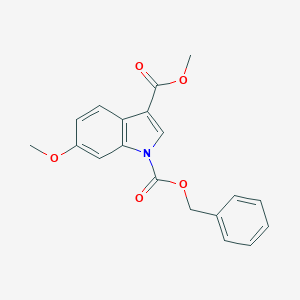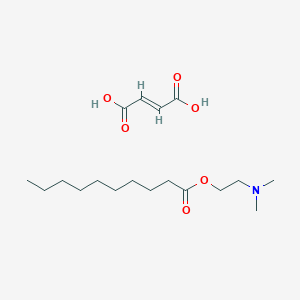
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1), also known as DDAEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDAEB is a synthetic compound that is produced through a specific synthesis method and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, but it is believed to act on the GABA receptor, which is involved in the regulation of neuronal activity. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to enhance the activity of the GABA receptor, leading to a decrease in neuronal activity and an increase in inhibitory neurotransmission.
Effets Biochimiques Et Physiologiques
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit several biochemical and physiological effects. In animal studies, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Avantages Et Limitations Des Expériences En Laboratoire
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has several advantages and limitations for lab experiments. One advantage is that it is a well-established compound that can be easily synthesized using a specific synthesis method. Another advantage is that it has been extensively studied for its potential applications in various fields. One limitation is that the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurological disorders such as epilepsy. Another direction is to explore its potential as a new insecticide. Additionally, further studies are needed to fully understand the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) and its potential effects on human health and the environment.
In conclusion, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1).
Méthodes De Synthèse
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is synthesized through a multistep process that involves the reaction of decanoic acid with 2-(dimethylamino)ethyl chloride to form decanoic acid, 2-(dimethylamino)ethyl ester. The resulting ester is then reacted with maleic acid to form the final product, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established and has been reported in several studies.
Applications De Recherche Scientifique
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In agriculture, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In environmental science, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been studied for its potential use as a corrosion inhibitor.
Propriétés
Numéro CAS |
129320-09-8 |
|---|---|
Nom du produit |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Formule moléculaire |
C14H29NO2.C4H4O4 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
CAZDVHIUPQWANE-WLHGVMLRSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonymes |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



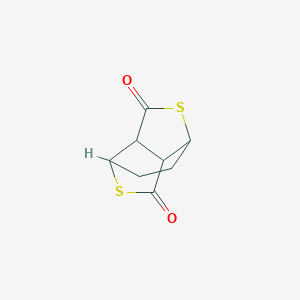
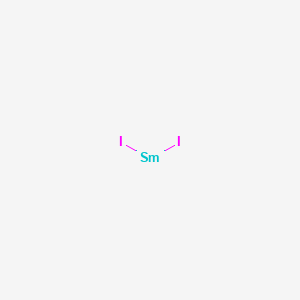
![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
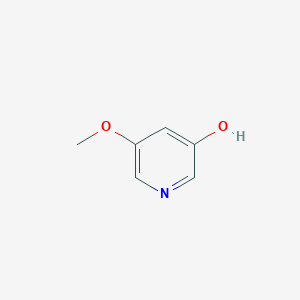
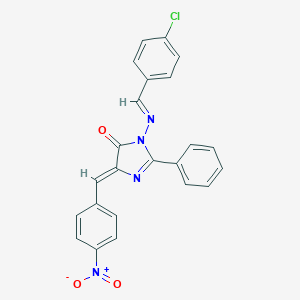
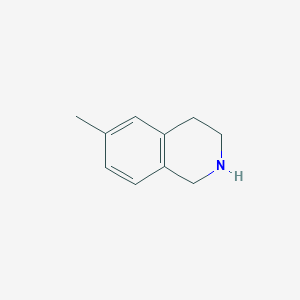
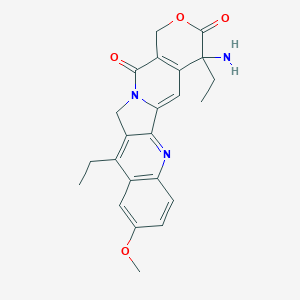
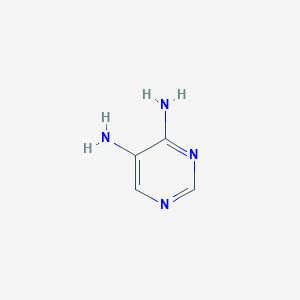
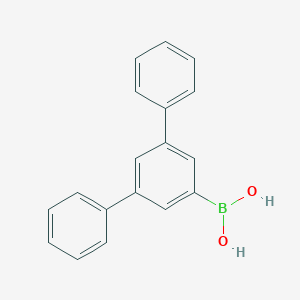
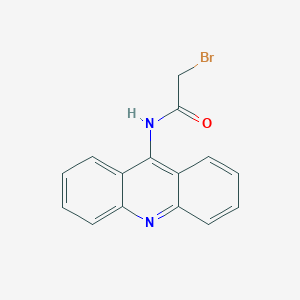

![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
